![molecular formula C7H14N2 B1204371 1,5-Diazabicyclo[3.2.2]nonane CAS No. 283-47-6](/img/structure/B1204371.png)

1,5-Diazabicyclo[3.2.2]nonane

Descripción general

Descripción

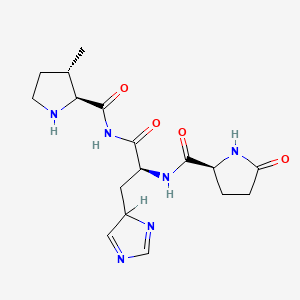

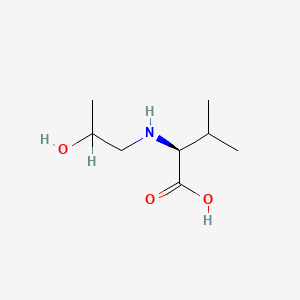

1,5-Diazabicyclo[3.2.2]nonane is a diazabicyclononane . Its molecular formula is C7H14N2 and its CAS Registry Number is 283-47-6 .

Synthesis Analysis

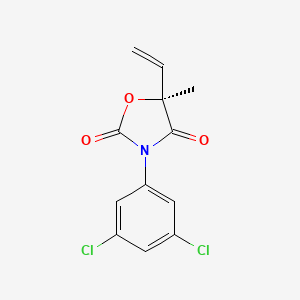

This compound has been used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It has also been used as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a lower symmetry and larger size compared to the spherical molecule 1,4-diazoniabicyclo[2.2.2]-octane .Chemical Reactions Analysis

Reactions of this compound with rubidium halides have resulted in the formation of two 3D molecular ferroelectrics .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 126.1995 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Sigma Receptor Affinity and Cytotoxicity

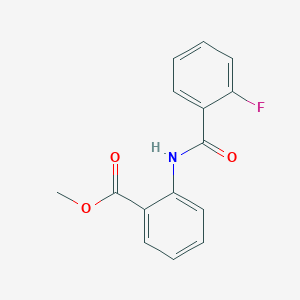

A study explored derivatives of 1,5-Diazabicyclo[3.2.2]nonane, focusing on their affinity for sigma(1) and sigma(2) receptors, and their effects on human tumor cell lines. Key findings include identifying potent sigma(1) ligands and compounds with high sigma(2) affinity, with selective growth inhibition observed in the small cell lung cancer cell line A-427. Notably, benzyl ethers and benzylidene derivatives exhibited potent cytotoxicity, outperforming cisplatin in certain aspects (Holl et al., 2009).

Pharmaceutical Substance Development

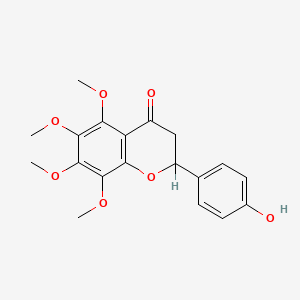

Research on 3,7-diazabicyclo[3.3.1]nonane derivatives revealed their potential for treating cognitive impairments and aiding in rehabilitation after acute brain hypoxia. These substances showed promising absorption through the gastrointestinal tract and penetration through the blood-brain barrier, leading to the development of oral dosage forms with significant solubility improvements (Brkich et al., 2020).

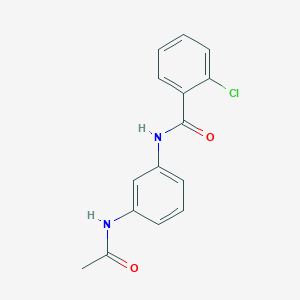

Positive Allosteric Modulator of AMPA Receptors

A derivative of 3,7-diazabicyclo[3.3.1]nonane demonstrated high activity as a positive allosteric modulator of AMPA receptors in the central nervous system. In animal studies, it significantly improved memory disrupted by electric shock, suggesting its potential in treating psychoneurological diseases (Grigoriev et al., 2019).

Stimulus-Sensitive Liposomal Delivery System

Studies on 3,7-Diazabicyclo[3.3.1]nonane derivatives showed their efficacy in designing molecular switches for fast release of water-soluble compounds from liposomal containers. These derivatives enhanced liposomal membrane permeability in response to pH changes, making them promising for pH-sensitive drug delivery applications (Veremeeva et al., 2021).

Synthesis of Organic-Inorganic Perovskite Ferroelectrics

Research into the synthesis of this compound in combination with rubidium halides led to the creation of two 3D molecular ferroelectrics. These compounds displayed transition temperatures (Tc) of 342 K and 293 K, indicating their potential in ferroelectric applications (Han et al., 2022).

Synthesis of Novel Diazabicyclo Compound with Biological Activity

The synthesis of a novel diazabicyclo compound, 5-dichloroacetyl-6-methyl-9-oxo-1,5-diazabicyclo nonane, showed protective effects on maize against chlorimuron, indicating its potential use in agriculture (Li, 2012).

Safety and Hazards

Direcciones Futuras

The future directions of 1,5-Diazabicyclo[3.2.2]nonane research could involve its use in the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes, which have potential applications in anticancer chemotherapeutics . Additionally, its use in the preparation of 3D organic–inorganic perovskite ferroelectrics suggests potential applications in materials science .

Propiedades

IUPAC Name |

1,5-diazabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQFUHFIBUCCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182548 | |

| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-47-6 | |

| Record name | 1,5-Diazabicyclo[3.2.2]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)

![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)

![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)